![molecular formula C17H17BrO3 B6339179 2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-77-8](/img/structure/B6339179.png)
2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester
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Overview
Description
The compound “2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in a variety of pharmaceuticals and natural compounds . The molecule also contains a bromophenyl group, which is often used in organic synthesis due to its reactivity .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a common strategy used in the synthesis of complex organic molecules . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that could be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzoic acid moiety, bromophenyl group, and methoxy group each contribute to the overall structure of the molecule .Chemical Reactions Analysis
This compound, like many organic molecules, is likely to undergo a variety of chemical reactions. These could include oxidation, amination, halogenation, and various types of carbon-carbon bond-forming reactions . The bromophenyl group in particular is likely to be reactive and could participate in a variety of substitution and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the bromophenyl group, the benzoic acid moiety, and the methoxy group .Scientific Research Applications
Synthesis and Characterization
The synthesis and structural analysis of compounds related to 2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester have been extensively explored in scientific research. For instance, the synthesis of various ester compounds starting from different precursors like vanillin, showcasing methods such as bromation, oxidation, and esterification, highlights the chemical versatility and potential applications of these compounds in fields ranging from material science to pharmaceuticals (Zha Hui-fang, 2011). Similarly, the development of complex ester and carboxylic acid derivatives, involving reactions like Grignard reaction, Wittig salt formation, and saponification, underscores their significance in synthetic chemistry and potential utility in creating novel materials or drugs (B. Das & G. Kabalka, 2008).
Antimicrobial and Cytotoxic Activities
The research into derivatives of benzoic and furancarboxylic acids has demonstrated significant cytotoxic and antimicrobial activities, suggesting these compounds' potential in developing new therapeutic agents. Studies have found that certain derivatives exhibit potent activity against various human cancer cell lines, providing a foundation for future anticancer drug development (J. Kossakowski, K. Ostrowska, E. Hejchman, & I. Wolska, 2005). Additionally, phenolic compounds isolated from plants have shown selective inhibitory activity against a range of bacteria and fungi, indicating their potential use as natural antimicrobial agents (H. Du et al., 2009).
Liquid Crystalline Properties
The synthesis and characterization of Schiff base-ester central linkage compounds involving a 2,6-disubstituted naphthalene ring system have revealed unique liquid crystalline properties. These properties suggest applications in advanced materials, such as display technologies or optical devices. The mesomorphic behavior of these compounds, including enantiotropic nematic and smectic phases, highlights the potential for designing new liquid crystal materials with tailored properties (B.T. Thaker et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura coupling reaction .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . This involves the transfer of an organoboron group from the compound to a transition metal catalyst .
Biochemical Pathways
The compound may affect the biochemical pathways involved in carbon-carbon bond formation, a critical process in organic synthesis . The downstream effects could include the synthesis of complex organic molecules, although the specific effects would depend on the context of the reaction .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in the structure of target molecules, leading to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals in the reaction environment . For instance, the Suzuki–Miyaura coupling reaction typically requires a mild and functional group tolerant reaction environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-(4-bromophenyl)ethyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-20-15-5-3-4-13(16(15)17(19)21-2)9-6-12-7-10-14(18)11-8-12/h3-5,7-8,10-11H,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHHSSWEPYAVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester |
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